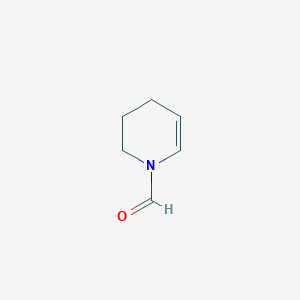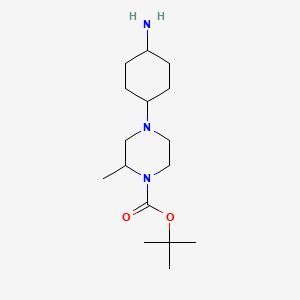![molecular formula C17H19N5O5 B15361283 2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B15361283.png)
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Benzyloxy-2'-deoxyguanosine is a nucleoside analog derived from guanosine, where the hydroxyl group at the 8-position of guanosine is replaced by a benzyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: . Common methods include:
Protection of the hydroxyl group: Using protecting groups such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) to protect the hydroxyl group.
Introduction of the benzyloxy group: Reacting the protected guanosine with benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of 8-Benzyloxy-2'-deoxyguanosine involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 8-Benzyloxy-2'-deoxyguanosine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as halides or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), osmium tetroxide (OsO4), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and anhydrous ether.
Substitution: Halides (e.g., iodine, bromine), alkylating agents (e.g., methyl iodide), and polar aprotic solvents (e.g., dimethylformamide).
Major Products Formed:
Oxidation: Oxidized derivatives of 8-Benzyloxy-2'-deoxyguanosine.
Reduction: Reduced derivatives of 8-Benzyloxy-2'-deoxyguanosine.
Substitution: Substituted derivatives of 8-Benzyloxy-2'-deoxyguanosine with various functional groups.
Applications De Recherche Scientifique
8-Benzyloxy-2'-deoxyguanosine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of nucleoside analogs and oligonucleotides.
Biology: Studied for its potential role in nucleotide metabolism and DNA synthesis.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Employed in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism by which 8-Benzyloxy-2'-deoxyguanosine exerts its effects involves its incorporation into DNA or RNA, leading to the disruption of nucleotide metabolism and cellular processes. The molecular targets and pathways involved include DNA polymerases, ribonucleotide reductases, and other enzymes involved in nucleotide synthesis and repair.
Comparaison Avec Des Composés Similaires
8-Benzyloxy-2'-deoxyguanosine is compared with other similar compounds, such as 8-azaguanosine and 8-oxoguanosine, highlighting its unique chemical structure and potential applications. The comparison emphasizes the distinct properties and advantages of 8-Benzyloxy-2'-deoxyguanosine in various research and industrial applications.
List of Similar Compounds
8-Azaguanosine
8-Oxoguanosine
2'-Deoxyguanosine
Guanosine
This comprehensive overview provides a detailed understanding of 8-Benzyloxy-2'-deoxyguanosine, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C17H19N5O5 |
|---|---|
Poids moléculaire |
373.4 g/mol |
Nom IUPAC |
2-amino-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one |
InChI |
InChI=1S/C17H19N5O5/c18-16-20-14-13(15(25)21-16)19-17(26-8-9-4-2-1-3-5-9)22(14)12-6-10(24)11(7-23)27-12/h1-5,10-12,23-24H,6-8H2,(H3,18,20,21,25) |
Clé InChI |
AMEUNRVTNJBDJN-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2OCC4=CC=CC=C4)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![cis-5-Benzyl-3a,6a-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B15361202.png)
![(2R)-6-nitro-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B15361213.png)
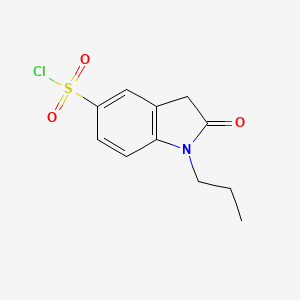
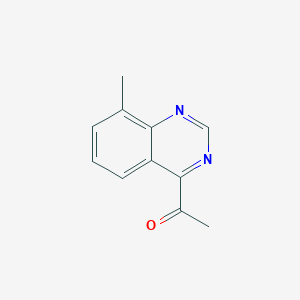

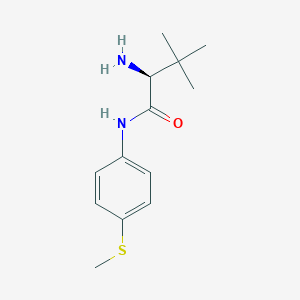
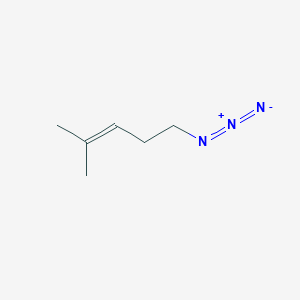
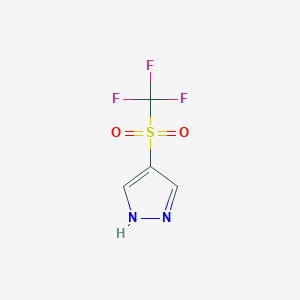
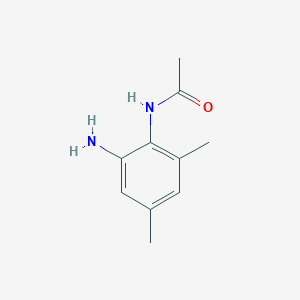
![Ethanone, 1-[2'-(trifluoromethyl)[1,1'-biphenyl]-4-yl]-](/img/structure/B15361261.png)
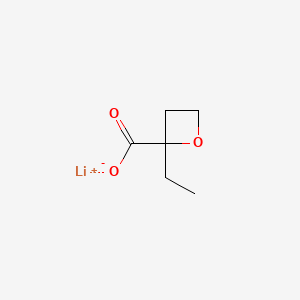
![2,3-Dihydro-6-methyl-4H-pyrano[3,2-b]pyridin-4-one](/img/structure/B15361274.png)
